molecular formula C20H18N4O2S B6132966 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B6132966
M. Wt: 378.4 g/mol
InChI Key: FJQCEIMPPAWVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol, also known as DMQDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQDT is a heterocyclic compound that contains a triazole ring, a quinoline ring, and a thiol group. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the AKT/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. Additionally, 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of the JAK/STAT pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit antioxidant activity, anti-inflammatory activity, and anti-bacterial activity. This compound has also been found to modulate the activity of various enzymes, including tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is its potent anti-cancer activity, which makes it a valuable tool for cancer research. Additionally, 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is its potential toxicity, which may limit its use in certain experiments. Additionally, 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not soluble in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol. One area of focus is the development of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol and its potential applications in other areas of scientific research. Finally, studies are needed to evaluate the safety and toxicity of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol in vivo, which will be important for its potential use in human clinical trials.

Synthesis Methods

The synthesis of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2,4-dimethoxyaniline with 2-chloro-4-methylquinoline to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring. Finally, the thiol group is introduced by reacting the triazole intermediate with thiourea and hydrochloric acid. The resulting 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is in the field of cancer research. 5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.

properties

IUPAC Name

3-[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24-19(22-23-20(24)27)15-11-17(21-16-7-5-4-6-13(15)16)14-9-8-12(25-2)10-18(14)26-3/h4-11H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQCEIMPPAWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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